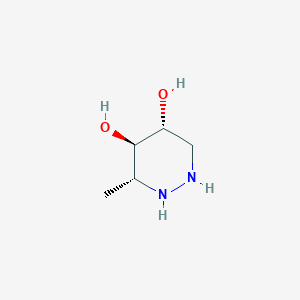![molecular formula C9H6N4OS B13109208 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one is a heterocyclic compound that combines the structural features of benzothiazole and triazole. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with propargyl bromide to form an intermediate, which then undergoes a cycloaddition reaction with azide to yield the desired triazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly against breast, lung, colon, and ovarian cancer cell lines.
Mecanismo De Acción
The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Aminophenyl)benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
1,2,3-Triazole derivatives: Widely studied for their biological activities, including anticancer and antimicrobial properties
Uniqueness
4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one is unique due to its combined structural features of benzothiazole and triazole, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H6N4OS |
|---|---|
Peso molecular |
218.24 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-yl)-1,2-dihydrotriazol-5-one |
InChI |
InChI=1S/C9H6N4OS/c14-8-7(11-13-12-8)9-10-5-3-1-2-4-6(5)15-9/h1-4H,(H2,11,12,13,14) |
Clave InChI |
GOERRCYFMVVAHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=NNNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)




![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
![4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13109207.png)


